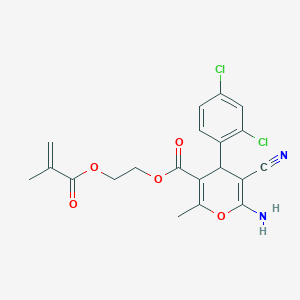
2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a methacryloyloxy group, an amino group, a cyano group, and a dichlorophenyl group, making it a versatile molecule for different chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry
Polymer Chemistry: The methacryloyloxy group allows the compound to be used as a monomer in the synthesis of polymers with specific properties.
Catalysis: The compound can act as a ligand in catalytic reactions, influencing the activity and selectivity of catalysts.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biomaterials: Its polymerizable nature allows it to be used in the development of biomaterials for medical applications such as drug delivery systems.
Industry
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its reactive methacryloyloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the Amino and Cyano Groups: The amino and cyano groups are introduced through nucleophilic substitution reactions. This step often requires the use of reagents like ammonia or amines and cyanide sources.
Attachment of the Methacryloyloxy Group: The methacryloyloxy group is typically introduced via esterification or transesterification reactions using methacrylic acid or its derivatives.
Final Assembly: The final step involves coupling the dichlorophenyl group to the pyran ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or aldehydes.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Mecanismo De Acción
The mechanism of action of 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or ionic interactions with biological targets.
Polymerization: The methacryloyloxy group undergoes free radical polymerization, forming long polymer chains.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methacryloyloxy)ethyl 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylate: Similar structure but lacks the dichlorophenyl group.
2-(Acryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate: Similar but with an acryloyloxy group instead of methacryloyloxy.
Uniqueness
The presence of the dichlorophenyl group and the methacryloyloxy group in 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate provides unique reactivity and potential for diverse applications, distinguishing it from similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O5/c1-10(2)19(25)27-6-7-28-20(26)16-11(3)29-18(24)14(9-23)17(16)13-5-4-12(21)8-15(13)22/h4-5,8,17H,1,6-7,24H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCRPMZZVQWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCCOC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)
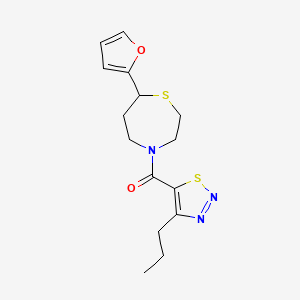
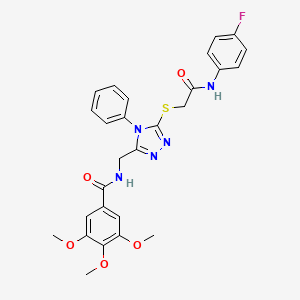
![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)
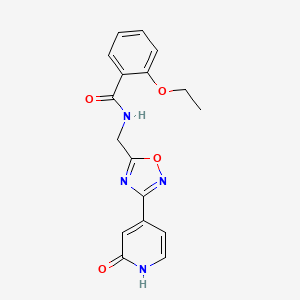
![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)
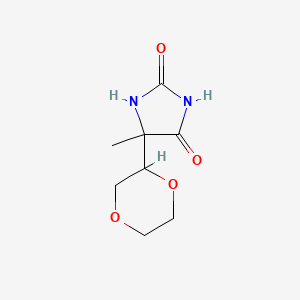
![3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648132.png)
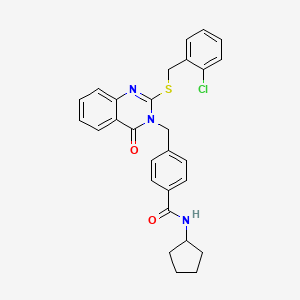
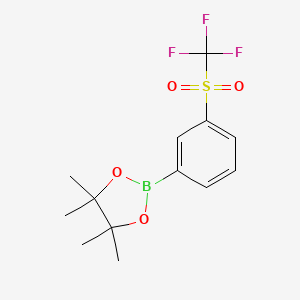
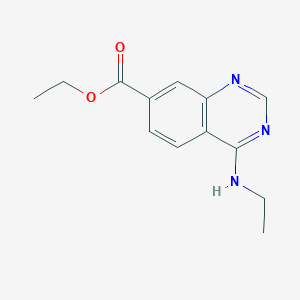
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)
![1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2648140.png)
-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2648141.png)
